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Compound of Interest

Compound Name: 2,3-Difluorobenzaldehyde

Cat. No.: B042452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,3-
Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols

and data interpretation.

Quantitative Spectral Data
The following tables summarize the key spectral data for 2,3-Difluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3-Difluorobenzaldehyde was acquired in deuterated chloroform

(CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-C=O 10.343 s -

H-6 7.640 m -

H-4 7.462 m -

H-5 7.261 m -

Table 1: ¹H NMR spectral data for 2,3-Difluorobenzaldehyde.[1]

1.1.2. ¹³C NMR Spectral Data (Predicted)

The following are predicted ¹³C NMR chemical shifts for 2,3-Difluorobenzaldehyde. Due to the

presence of fluorine atoms, carbon signals will exhibit splitting (C-F coupling).

Carbon Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

C=O ~188 d ³JCF ≈ 5-7

C-1 ~125 dd ²JCF, ³JCF

C-2 ~155 dd (large ¹JCF) ¹JCF ≈ 250-260, ²JCF

C-3 ~153 dd (large ¹JCF) ¹JCF ≈ 250-260, ²JCF

C-4 ~128 d ⁴JCF

C-5 ~126 dd ³JCF, ⁴JCF

C-6 ~120 d ³JCF

Table 2: Predicted ¹³C NMR spectral data for 2,3-Difluorobenzaldehyde. Assignments are

based on analogous fluorinated aromatic compounds.

1.1.3. ¹⁹F NMR Spectral Data (Predicted)
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The ¹⁹F NMR spectrum is predicted to show two signals corresponding to the two non-

equivalent fluorine atoms. Chemical shifts are referenced to CFCl₃ (0 ppm).

Fluorine Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

F-2 -130 to -140 d ³JFF ≈ 15-20

F-3 -140 to -150 d ³JFF ≈ 15-20

Table 3: Predicted ¹⁹F NMR spectral data for 2,3-Difluorobenzaldehyde. Ranges are based

on typical values for aromatic fluorine atoms.[2][3][4][5][6][7]

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Difluorobenzaldehyde exhibits characteristic absorption bands for an

aromatic aldehyde.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3080-3050 Medium Aromatic C-H stretch

~2860, ~2760 Medium
Aldehydic C-H stretch (Fermi

resonance)

~1710-1690 Strong
C=O stretch (conjugated

aldehyde)

~1600, ~1480 Medium-Strong C=C aromatic ring stretch

~1280-1200 Strong C-F stretch

~800-750 Strong C-H out-of-plane bend

Table 4: Characteristic IR absorption bands for 2,3-Difluorobenzaldehyde.[8][9][10][11]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,3-Difluorobenzaldehyde shows a prominent

molecular ion and characteristic fragmentation patterns for aromatic aldehydes.
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m/z
Relative Intensity

(%)
Proposed Fragment Interpretation

142 85 [M]⁺˙ Molecular Ion

141 100 [M-H]⁺
Loss of aldehydic

hydrogen

113 55 [M-CHO]⁺ Loss of formyl radical

94 7 [M-CHO-F]⁺
Loss of formyl radical

and a fluorine atom

63 28 [C₅H₃]⁺ Aromatic fragment

Table 5: Mass spectrometry data and proposed fragmentation for 2,3-Difluorobenzaldehyde.

[12][13][14]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Approximately 10-20 mg of 2,3-Difluorobenzaldehyde is accurately weighed and dissolved

in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

The NMR tube is capped and carefully inverted several times to ensure a homogenous

solution.

2.1.2. ¹H NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed with a line

broadening of 0.3 Hz. The spectrum is phase and baseline corrected. The chemical shifts

are referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The

spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent

signal of CDCl₃ at 77.16 ppm.

2.1.4. ¹⁹F NMR Spectroscopy

Instrument: 376 MHz NMR Spectrometer

Solvent: CDCl₃
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Temperature: 298 K

Pulse Program: zg30 (proton decoupled)

Number of Scans: 128

Relaxation Delay: 1.5 s

Spectral Width: 100 ppm

Data Processing: The FID is Fourier transformed with a line broadening of 0.5 Hz. The

spectrum is phase and baseline corrected. The chemical shifts are referenced externally to

CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)

A drop of neat 2,3-Difluorobenzaldehyde is placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.[8][15]

2.2.2. Data Acquisition

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

Spectral Range: 4000-400 cm⁻¹[16]

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum and

converted to absorbance.

Mass Spectrometry (MS)
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2.3.1. Sample Preparation

A dilute solution of 2,3-Difluorobenzaldehyde (approximately 1 mg/mL) is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.[17]

2.3.2. Data Acquisition (GC-MS)

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl methylpolysiloxane).[17]

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.[17]

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,3-
Difluorobenzaldehyde.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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